molecular formula C9H4BrClFN B2590314 4-Bromo-7-chloro-6-fluoroquinoline CAS No. 2168053-99-2

4-Bromo-7-chloro-6-fluoroquinoline

Cat. No.: B2590314
CAS No.: 2168053-99-2
M. Wt: 260.49
InChI Key: NQXYUQRBDBUOJR-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring system. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-fluoroquinoline typically involves halogenation reactions. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor. For instance, starting with a 4,7-dichloroquinoline, selective fluorination and bromination can be achieved under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and cyclization. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloro-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with sodium azide can yield azidoquinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Bromo-7-chloro-6-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-7-chloro-6-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXYUQRBDBUOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168053-99-2
Record name 4-bromo-7-chloro-6-fluoroquinoline
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